molecular formula C22H19N3O3 B1681102 Src-Kinase-Inhibitor I CAS No. 179248-59-0

Src-Kinase-Inhibitor I

Katalognummer: B1681102
CAS-Nummer: 179248-59-0
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: DMWVGXGXHPOEPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Src Kinase Inhibitor I is a potent, selective, and dual site Src family tyrosine kinase inhibitor . It interacts with both ATP and peptide-binding sites . It induces apoptosis . It has been shown to inhibit the tyrosine kinase Src .

Safety and Hazards

While specific safety and hazards related to Src Kinase Inhibitor I are not explicitly mentioned in the search results, it is known that kinase inhibitors can have side effects such as myelosuppression, bleeding, fluid retention, body weight loss, severe pleural effusions, or increased risk of infections .

Zukünftige Richtungen

The future of kinase drug discovery, including Src Kinase Inhibitor I, lies in understanding the molecular origin of cancers to identify new targets . Clinical trials are trying to identify the appropriate sequence of available kinase inhibitors to make better use of the current protein kinase inhibitor armamentarium . Also, testing these drugs in the adjuvant setting in patients with high risk of recurrence might offer some clinical benefit . Development of resistance, side effects, and cost are major limitations of protein kinase inhibitors, therefore understanding of the molecular mechanisms of resistance and designing protein kinase inhibitors to obviate the resistance would help overcome the resistance . Finally, collaboration between international organizations for cancer research and voluntary and charity organizations might help reduce the cost .

Biochemische Analyse

Biochemical Properties

Src Kinase Inhibitor I interacts with both ATP and peptide-binding sites . It has been reported to have a high potency and selectivity, with IC50 values of 44 and 88 nM for Src and Lck, respectively . The compound also inhibits VEGFR2 and C-fms, with IC50 values of 0.32 and 30 µM, respectively . It plays a critical role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

Src Kinase Inhibitor I has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent oestrogen resistance in animal models and reduce microgliosis and decrease levels of inflammatory factors .

Molecular Mechanism

The molecular mechanism of Src Kinase Inhibitor I involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a slow inactivation rate compared to other clinically approved covalent kinase inhibitors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Src Kinase Inhibitor I has shown changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Src Kinase Inhibitor I vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Src Kinase Inhibitor I is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Src Kinase Inhibitor I is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Src Kinase Inhibitor I and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Src I1 beinhaltet die Reaktion von 6,7-Dimethoxychinazolin mit 4-Phenoxyanilin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann das Erhitzen beinhalten, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Src I1 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥99% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Src I1 durchläuft hauptsächlich kompetitive Hemmungsreaktionen mit ATP- und Peptid-Bindungsstellen von Kinasen. Es unterliegt normalerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen Bedingungen .

Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die bei der Synthese von Src I1 verwendet werden, sind 6,7-Dimethoxychinazolin und 4-Phenoxyanilin. Die Reaktionsbedingungen beinhalten häufig die Verwendung von DMSO als Lösungsmittel und können das Erhitzen erfordern, um die Reaktion zu erleichtern .

Hauptprodukte: Das Hauptprodukt der Reaktion ist Src I1 selbst, das dann gereinigt wird, um für Forschungszwecke einen hohen Reinheitsgrad zu erreichen .

Eigenschaften

IUPAC Name

6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWVGXGXHPOEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363056
Record name Src Kinase Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179248-59-0
Record name Src Kinase Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179248-59-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Src Kinase Inhibitor I
Reactant of Route 2
Reactant of Route 2
Src Kinase Inhibitor I
Reactant of Route 3
Reactant of Route 3
Src Kinase Inhibitor I
Reactant of Route 4
Reactant of Route 4
Src Kinase Inhibitor I
Reactant of Route 5
Reactant of Route 5
Src Kinase Inhibitor I
Reactant of Route 6
Reactant of Route 6
Src Kinase Inhibitor I

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.